

Application Note: Synthesis of 2,6-Dibromo-4-nitrophenol via Electrophilic Aromatic Substitution

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Compound of Interest

Compound Name: **2,6-Dibromo-4-nitrophenol**

Cat. No.: **B181593**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-dibromo-4-nitrophenol is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This protocol details the laboratory-scale synthesis of **2,6-dibromo-4-nitrophenol** through the electrophilic nitration of 2,6-dibromophenol. The hydroxyl group of the phenol is a strongly activating ortho-, para-director. With the ortho positions blocked by bromine atoms, the incoming electrophile (the nitronium ion, NO_2^+) is directed exclusively to the para position, resulting in a highly regioselective reaction and a high-purity product. The material obtained by this nitration method has been found to melt without decomposition at 144–145°C.^[1]

Reaction Scheme

The nitration is typically achieved using a mixture of nitric acid and a suitable solvent or acid catalyst. The overall reaction is as follows:

Materials and Equipment

Materials:

- 2,6-Dibromophenol ($\text{C}_6\text{H}_4\text{Br}_2\text{O}$)

- Glacial Acetic Acid (CH_3COOH)
- Nitric Acid (HNO_3 , 70%)
- Deionized Water (H_2O)
- Ethanol (for recrystallization)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Ice

Equipment:

- Round-bottom flask (100 mL or 250 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Beaker (500 mL)
- Büchner funnel and vacuum flask
- Filter paper
- Glass rod
- Standard laboratory glassware (graduated cylinders, Erlenmeyer flasks)
- Rotary evaporator (optional)
- Melting point apparatus
- Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Experimental Protocol

Safety Precautions: This procedure involves the use of strong and corrosive acids (nitric acid, glacial acetic acid). All steps must be performed in a well-ventilated fume hood. Wear appropriate PPE at all times.

Step 1: Preparation of the Reactant Solution

- Place 5.0 g (approximately 0.02 mol) of 2,6-dibromophenol into a 100 mL round-bottom flask equipped with a magnetic stir bar.
- Add 20 mL of glacial acetic acid to the flask.
- Stir the mixture at room temperature until the 2,6-dibromophenol is completely dissolved.
- Once dissolved, place the flask in an ice bath and cool the solution to 0-5°C with continuous stirring.

Step 2: Nitration Reaction

- Prepare the nitrating agent by carefully adding 2.0 mL of 70% nitric acid to the dropping funnel.
- Add the nitric acid dropwise to the cooled solution of 2,6-dibromophenol over a period of 20-30 minutes. Crucially, maintain the internal reaction temperature below 10°C to prevent over-nitration and the formation of side products.
- After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour. The solution will typically turn a yellow or orange color.

Step 3: Product Isolation and Work-up

- Pour the reaction mixture slowly and with vigorous stirring into a 500 mL beaker containing approximately 100 g of crushed ice and 100 mL of cold deionized water.
- A pale yellow solid precipitate of crude **2,6-dibromo-4-nitrophenol** will form.
- Continue stirring the slurry in the ice bath for 15-20 minutes to ensure complete precipitation.
- Collect the crude product by vacuum filtration using a Büchner funnel.

- Wash the filter cake thoroughly with several portions of cold deionized water (total of 100-150 mL) to remove any residual acetic acid and nitric acid. Continue washing until the filtrate is neutral (test with pH paper).

Step 4: Purification by Recrystallization

- Transfer the crude solid product to a clean Erlenmeyer flask.
- Add a minimal amount of hot ethanol to dissolve the solid. Start with a small volume and add more as needed to achieve dissolution at the boiling point of the solvent.
- Once dissolved, allow the solution to cool slowly to room temperature. Pale yellow crystals will begin to form.
- To maximize the yield, place the flask in an ice bath for at least 30 minutes after it has reached room temperature.[\[2\]](#)
- Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
- Dry the purified product in a vacuum oven at 40-60°C or in a desiccator over a drying agent to a constant weight.[\[1\]](#)

Step 5: Characterization

- Determine the final mass and calculate the percentage yield.
- Measure the melting point of the purified product. The expected melting point is 144-145°C.
[\[1\]](#)
- (Optional) Further characterize the product using techniques such as ^1H NMR, ^{13}C NMR, and IR spectroscopy to confirm its structure and purity.

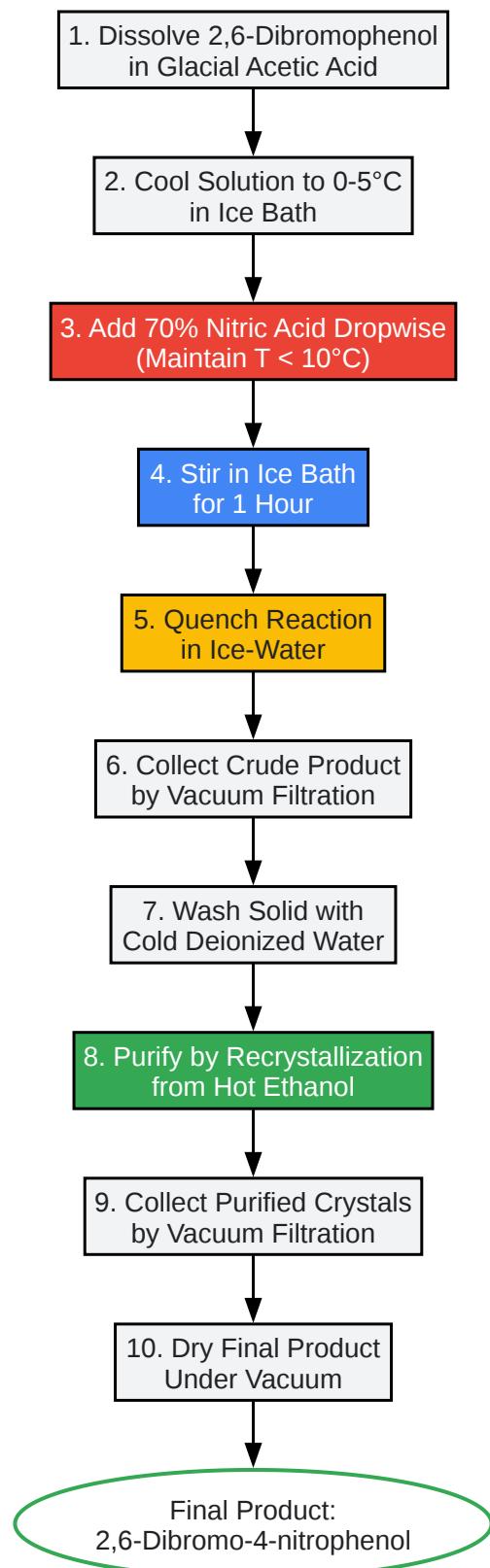
Data Presentation

The following table summarizes the quantitative data for the synthesis.

Parameter	Value	Notes
Reactant		
Name	2,6-Dibromophenol	Starting Material
Molecular Weight	251.90 g/mol	
Amount	5.0 g	
Moles	~0.02 mol	
Reagents		
Nitric Acid (70%)	2.0 mL	Nitrating Agent
Glacial Acetic Acid	20 mL	Solvent
Reaction Conditions		
Temperature	0-10°C	Critical for selectivity
Reaction Time	1.5 hours	Includes addition and stirring time
Product		
Name	2,6-Dibromo-4-nitrophenol	Expected Product
Molecular Weight	296.90 g/mol	
Theoretical Yield	~5.89 g	Calculated based on starting material
Appearance	Pale yellow crystalline solid	
Expected Melting Point	144-145°C	[1]

Visualized Workflow

The following diagram outlines the complete experimental workflow for the nitration of 2,6-dibromophenol.

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Caption: Workflow for the synthesis of **2,6-dibromo-4-nitrophenol**.

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References

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